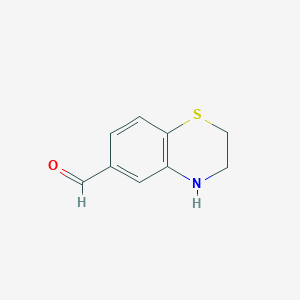

3,4-Dihydro-2h-1,4-benzothiazine-6-carbaldehyde

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and drug discovery. nih.gov The inclusion of heteroatoms like nitrogen and sulfur introduces unique chemical properties and allows for diverse molecular architectures. mdpi.com These compounds are not merely laboratory curiosities; they are abundant in nature, forming the core of many vitamins, alkaloids, and antibiotics. nih.gov The synthesis and functionalization of heterocyclic systems like 1,4-benzothiazines are driven by the quest for novel molecules with specific biological or material properties. nih.govresearchgate.net This research area bridges synthetic organic chemistry with medicinal, pharmaceutical, and industrial applications, making it a vibrant and highly significant field. nih.gov

Significance of the Benzothiazine Core Structure in Chemical Sciences

The 1,4-benzothiazine core, which consists of a benzene (B151609) ring fused to a thiazine (B8601807) ring, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net This structural motif is associated with a remarkably broad spectrum of pharmacological activities. researchgate.net Derivatives of 1,4-benzothiazine have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, antihypertensive, and neuroprotective agents. nih.govmdpi.comresearchgate.net

The biological potency of the benzothiazine core is attributed to its specific three-dimensional structure and the electronic properties conferred by the nitrogen and sulfur atoms. researchgate.net This framework serves as a versatile template for chemical modification, allowing scientists to fine-tune its properties to target specific biological pathways or receptors. nih.gov Beyond medicine, the unique chromophoric properties of some benzothiazine derivatives have led to their exploration in applications such as pH sensing and the development of functional dyes. nih.gov

Table 1: Selected Biological Activities of the 1,4-Benzothiazine Scaffold

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Antifungal | researchgate.net |

| Antiviral | nih.gov |

| Antihypertensive | researchgate.net |

| Neuroprotective | researchgate.net |

| Antioxidant | nih.gov |

Role of the Aldehyde Functional Group in Synthetic Strategies

The carbaldehyde (-CHO) group attached to the 6-position of the 3,4-dihydro-2H-1,4-benzothiazine ring is a versatile chemical handle for synthetic transformations. Aldehydes are highly reactive and can participate in a wide array of chemical reactions, making them invaluable intermediates for creating more complex molecules.

Key synthetic transformations involving the aldehyde group include:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be converted into esters, amides, or other acid derivatives.

Reduction: Mild reduction yields a primary alcohol (a hydroxymethyl group), while more vigorous methods can lead to the reduction of the aldehyde to a methyl group.

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins, acetals (as a protecting group), and addition of organometallic reagents like Grignard reagents to form secondary alcohols.

Condensation Reactions: The aldehyde can react with amines to form imines (Schiff bases) or with activated methylene (B1212753) compounds in reactions like the Knoevenagel or Wittig reactions to form new carbon-carbon double bonds. These reactions are fundamental for extending the carbon skeleton and creating diverse derivatives. For example, condensation with benzaldehyde (B42025) is a known reaction for related benzothiazinone structures. researchgate.net

The strategic placement of the aldehyde group on the benzothiazine core allows for the synthesis of a vast library of derivatives, enabling systematic exploration of structure-activity relationships for potential therapeutic applications.

Current Research Landscape and Unexplored Avenues for the Compound

While the broader class of 1,4-benzothiazines is the subject of extensive research, specific studies focusing exclusively on 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde are not widely documented in publicly available literature. Much of the current research focuses on derivatives functionalized at other positions, such as the synthesis of 2,3-disubstituted 1,4-benzothiazines from 2-aminothiophenols and carbonyl compounds. nih.gov

The existing literature suggests that this specific carbaldehyde is likely a key synthetic intermediate rather than an end-product in most research endeavors. Its value lies in its potential to be converted into a multitude of other functional groups, as outlined in the previous section.

Unexplored Avenues:

Medicinal Chemistry: A systematic synthesis and biological evaluation of derivatives originating from the aldehyde group of this compound could be a fruitful area of research. This could involve creating series of imines, secondary alcohols, or extended conjugated systems to explore their potential as novel therapeutic agents.

Materials Science: The aldehyde functionality could be used to graft the benzothiazine core onto polymers or surfaces, potentially creating new materials with interesting electronic or biological properties. The chromophoric nature of the benzothiazine ring system could be modulated through reactions at the aldehyde position to develop new dyes or sensors. nih.gov

Novel Synthetic Methodologies: The development of novel, efficient, and green synthetic routes to this compound itself represents a valuable research direction. Exploring its reactivity in multicomponent reactions could lead to the rapid assembly of complex molecular architectures based on the benzothiazine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5-6,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVZNNYNOBQWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dihydro 2h 1,4 Benzothiazine 6 Carbaldehyde

Historical and Foundational Synthetic Routes to Benzothiazine Analogues

The foundational approaches to synthesizing the 1,4-benzothiazine ring system have been well-established for decades, primarily relying on classical condensation and ring-closure reactions. rsc.orgnih.gov These methods form the bedrock upon which more modern synthetic strategies have been built.

Cyclocondensation reactions are a cornerstone in the synthesis of 1,4-benzothiazines. rsc.org The most prevalent strategy involves the reaction of 2-aminothiophenol (B119425) (2-ATP) with a suitable three-carbon synthon. nih.gov In this reaction, the sulfur atom of 2-ATP typically acts as a nucleophile, initiating an attack on an electrophilic carbon, followed by an intramolecular cyclization involving the amino group to form the six-membered thiazine (B8601807) ring. nih.gov

Well-established methods include the reaction of 2-ATP with various substrates such as alkenes, enaminones, carboxylic acids, esters, and 1,3-dicarbonyl compounds. rsc.orgresearchgate.net A classic example is the condensation of 2-aminobenzenethiols with β-diketones, often facilitated by an oxidizing agent like DMSO, to yield 4H-1,4-benzothiazines. researchgate.net Another foundational route is the reaction of 2-ATP with α-halocarbonyl compounds, such as substituted bromoacetophenones. nih.gov This one-pot procedure typically involves a nucleophilic attack by the sulfur atom on the α-carbon of the bromoacetophenone, followed by cyclization of the intermediate. nih.gov

These ring-closure strategies are fundamental to heterocyclic chemistry and provide reliable access to the core benzothiazine structure, which can then be further functionalized. beilstein-journals.orgnih.govnih.gov

Table 1: Foundational Cyclocondensation Reactions for 1,4-Benzothiazine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol (2-ATP) | α-Bromoacetophenones | Trimethylamine, Reflux | 2-Aryl-1,4-benzothiazine | nih.gov |

| 2-Aminothiophenol (2-ATP) | β-Diketones | DMSO | 4H-1,4-benzothiazines | researchgate.net |

| 2-Aminothiophenol (2-ATP) | Styrene | NBS, CPB (micellar) | 2-Aryl-1,4-benzothiazine | nih.gov |

Click on the headers to sort the table.

Once the 3,4-dihydro-2H-1,4-benzothiazine core is synthesized, the introduction of the carbaldehyde group at the C-6 position is typically achieved through electrophilic aromatic substitution. The benzothiazine ring system is electron-rich, making it amenable to formylation reactions. organic-chemistry.orgijpcbs.com

Two classical methods for this transformation are the Vilsmeier-Haack reaction and the Duff reaction.

Vilsmeier-Haack Reaction : This is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comsid.ir The reaction employs a Vilsmeier reagent, which is an iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.com The aromatic benzothiazine ring attacks the electrophilic Vilsmeier reagent, leading to an iminium intermediate that is subsequently hydrolyzed during workup to yield the desired aldehyde. organic-chemistry.orgjk-sci.com

Duff Reaction : The Duff reaction is a formylation method primarily used for the ortho-formylation of highly activated aromatic compounds like phenols, but it can be applied to other electron-rich systems. wikipedia.orgsynarchive.com The reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. synarchive.comsemanticscholar.org The mechanism involves an initial aminomethylation of the aromatic ring, followed by a series of steps including an intramolecular redox reaction, and finally hydrolysis to produce the aldehyde. wikipedia.orgsemanticscholar.org

Contemporary and Environmentally Conscious Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also align with the principles of green chemistry, aiming to reduce environmental impact. benthamdirect.comairo.co.inbohrium.com

The application of green chemistry principles to the synthesis of benzothiazine derivatives seeks to minimize waste, avoid hazardous substances, and improve energy efficiency. airo.co.inmdpi.com Key strategies include the use of environmentally benign solvents, renewable starting materials, and efficient catalytic systems. airo.co.innih.gov

Examples of greener approaches include:

Use of Green Solvents : Replacing traditional volatile organic compounds with safer alternatives like water, ethanol, or ionic liquids. airo.co.in For instance, the synthesis of a 1,4-thiazine derivative has been reported in water at room temperature. nih.gov

Biocatalysis : Employing enzymes or whole organisms as catalysts. The use of baker's yeast, a cheaper biocatalyst, has been developed for the one-pot synthesis of 1,4-benzothiazines from 2-aminobenzenethiols and 1,3-dicarbonyls. researchgate.net Commercial laccases have also been used to catalyze the condensation of 2-aminothiophenol with aromatic aldehydes. nih.gov

Solvent-Free Synthesis : Conducting reactions by directly mixing reactants without a solvent, which reduces waste and simplifies purification. airo.co.in

These approaches not only reduce the environmental footprint of the synthesis but can also lead to higher yields and simpler reaction setups. mdpi.com

The use of non-conventional energy sources like microwave irradiation and ultrasound has become a popular green chemistry tool for accelerating organic reactions. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various benzothiazine analogues. nih.govresearchgate.net For example, the condensation of 2-aminothiophenol with diverse aryl aldehydes has been achieved under microwave irradiation in the absence of a solvent. nih.gov

Ultrasonic-Assisted Synthesis : Sonication, or the use of high-frequency sound waves, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netnih.gov The synthesis of certain 1,4-benzothiazine derivatives has been achieved with higher yields and in shorter times using ultrasound compared to conventional methods. researchgate.netresearchgate.net N-alkylation of sodium saccharin, a precursor for some benzothiazine syntheses, has been performed efficiently under ultrasonic irradiation. nih.gov

Modern synthetic efforts are increasingly focused on the use of catalysts to improve efficiency and selectivity, with a growing emphasis on avoiding toxic or expensive heavy metals. benthamdirect.comorganic-chemistry.org

Catalytic Approaches : Various catalysts have been employed to facilitate the synthesis of the benzothiazine ring. Gold catalysts have been used to selectively synthesize six-membered benzothiazine heterocycles from thiourea (B124793) derivatives. nih.gov Copper-mediated Ullmann coupling reactions have been reported for the synthesis of 1,4-benzothiazine derivatives from 2-bromothiophenol (B30966) and N-alkyl-substituted chloroacetamides. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective synthesis of C3-functionalized 2,1-benzothiazine derivatives. rsc.orgrsc.org

Transition-Metal-Free Methodologies : To enhance the sustainability of synthetic processes, there is a significant drive to develop transition-metal-free reactions. nih.govorganic-chemistry.orgdntb.gov.ua These methods often rely on the use of readily available and environmentally benign reagents. For example, iodine-catalyzed synthesis of 2-aroyl-1,4-benzothiazines has been achieved in ethyl lactate, a biomass-derived green medium. researchgate.net Other approaches include base-promoted intramolecular C-S bond coupling and catalyst-free methods that utilize visible light to induce cyclization. bohrium.comchemrxiv.org The reaction of o-haloanilines with carbon disulfide in the presence of an organic base like DBU provides a metal-free route to 1,3-benzothiazole-2(3H)-thiones. organic-chemistry.org

Table 2: Comparison of Contemporary Synthetic Approaches

| Methodology | Key Features | Example Catalyst/Condition | Advantages | Reference |

|---|---|---|---|---|

| Green Solvents | Use of water, ethanol, ionic liquids | Water, 80°C | Reduced toxicity and environmental impact | nih.gov |

| Biocatalysis | Use of enzymes or microorganisms | Baker's Yeast | Inexpensive, environmentally benign | researchgate.net |

| Microwave-Assisted | Rapid heating, solvent-free options | Acacia concinna, MW | Shorter reaction times, higher yields | nih.gov |

| Ultrasonic-Assisted | Acoustic cavitation enhances reaction | Sonication | Reduced time, improved yields, milder conditions | nih.govresearchgate.net |

| Organocatalysis | Metal-free, stereoselective | N-Heterocyclic Carbene (NHC) | Enantioselectivity, avoids metal contamination | rsc.orgrsc.org |

Click on the headers to sort the table.

Optimization of Reaction Parameters and Yields for Target Compound Synthesis

The efficient synthesis of 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde hinges on the careful optimization of various reaction parameters. The introduction of the carbaldehyde group at the 6-position of the 3,4-dihydro-2H-1,4-benzothiazine core is typically achieved through electrophilic aromatic substitution, most notably the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring. chemistrysteps.comijpcbs.com

Influence of Solvents and Reagents on Reaction Outcomes

The choice of solvents and reagents is paramount in directing the outcome of the synthesis of this compound. The Vilsmeier-Haack reaction is often carried out using an excess of the amide, such as DMF, which can also serve as the solvent. ijpcbs.com However, other inert solvents like chloroform, methylene (B1212753) chloride, benzene (B151609), toluene, and o-dichlorobenzene have also been employed to facilitate the reaction. ijpcbs.com The selection of the solvent can influence the solubility of the reactants and the stability of the reactive intermediates, thereby affecting the reaction rate and yield.

The nature of the Vilsmeier reagent itself, dictated by the choice of amide and halogenating agent, plays a crucial role. While the combination of DMF and POCl₃ is most common, other reagents can be used to generate the electrophilic iminium salt. ijpcbs.com The stoichiometry of the Vilsmeier reagent relative to the 3,4-dihydro-2H-1,4-benzothiazine substrate is a critical parameter to optimize. An insufficient amount may lead to incomplete conversion, while a large excess could result in side reactions or the formation of undesired di-substituted products.

For the formation of the parent 3,4-dihydro-2H-1,4-benzothiazine ring, the choice of reagents is equally important. One common approach involves the reaction of a 2-aminothiophenol derivative with a suitable two-carbon synthon. The nucleophilicity of the sulfur and nitrogen atoms in 2-aminothiophenol is a key factor influencing the reaction's regioselectivity. acgpubs.org

To illustrate the impact of reagents on yield, consider the analogous synthesis of 2-chloro-3-formylquinolines via a Vilsmeier-Haack cyclization of N-arylacetamides. The nature of substituents on the N-arylacetamide ring significantly influences the reaction yield, with electron-donating groups generally leading to higher yields. niscpr.res.in

Table 1: Illustrative Influence of Reagents on Vilsmeier-Haack Type Reactions (Hypothetical Data for Benzothiazine System)

| Entry | Reagent (POCl₃:DMF ratio) | Substrate | Solvent | Yield (%) |

| 1 | 1.2 : 1.5 | 3,4-Dihydro-2H-1,4-benzothiazine | DMF | 75 |

| 2 | 1.5 : 2.0 | 3,4-Dihydro-2H-1,4-benzothiazine | Dichloromethane | 82 |

| 3 | 1.0 : 1.2 | 3,4-Dihydro-2H-1,4-benzothiazine | DMF | 65 |

This table is for illustrative purposes to demonstrate the concept of reagent influence and does not represent actual experimental data for the target compound.

Temperature and Pressure Effects on Synthetic Efficiency

Temperature is a critical parameter that must be carefully controlled to ensure the efficient synthesis of this compound. The formation of the Vilsmeier reagent is typically carried out at low temperatures, often below 25°C, to control its exothermic formation. ijpcbs.com The subsequent formylation reaction is generally conducted at temperatures ranging from room temperature to 60-80°C. ijpcbs.com The optimal temperature will depend on the reactivity of the specific benzothiazine substrate. Insufficient temperature may lead to slow reaction rates and low conversion, while excessive heat can promote the formation of byproducts and decomposition of the desired product.

For instance, in the Vilsmeier-Haack formylation of N-arylacetamides, the reaction mixture is typically heated to 90°C to facilitate the cyclization and formation of the quinoline (B57606) ring. niscpr.res.in In the synthesis of other heterocyclic compounds, reaction temperatures for Vilsmeier-Haack reactions can range from ice-bath temperatures to 75°C, depending on the specific transformation. nih.gov

Pressure is generally not a significant parameter in the Vilsmeier-Haack reaction, which is typically carried out at atmospheric pressure.

Table 2: Hypothetical Temperature Effects on the Yield of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 12 | 55 |

| 2 | 50 | 6 | 85 |

| 3 | 75 | 4 | 78 (with byproduct formation) |

This table is for illustrative purposes and does not represent actual experimental data.

Stereoselective and Regioselective Considerations

The synthesis of this compound requires careful consideration of both regioselectivity and, in cases of substituted precursors, stereoselectivity.

Regioselectivity: The primary regioselective challenge lies in controlling the position of formylation on the benzothiazine ring. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the position of attack is governed by the electronic properties of the aromatic ring. The nitrogen and sulfur atoms in the dihydrothiazine ring act as electron-donating groups, activating the fused benzene ring towards electrophilic attack. The directing effect of these heteroatoms, along with any existing substituents on the benzene ring, will determine the position of formylation. For 3,4-dihydro-2H-1,4-benzothiazine, the para-position to the nitrogen atom (C6) is often favored due to steric and electronic factors. Careful control of reaction conditions, such as the stoichiometry of the Vilsmeier reagent and the reaction temperature, can help maximize the yield of the desired 6-carbaldehyde isomer.

In the synthesis of the 3,4-dihydro-2H-1,4-benzothiazine ring itself, regioselectivity is crucial. For example, in the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides, the strong nucleophilicity of the sulfur atom compared to the nitrogen atom leads to a regioselective attack of the sulfur on the epoxide ring first. acgpubs.org

Stereoselectivity: While the target compound itself is achiral, stereoselective considerations become important if chiral precursors are used to construct the dihydrothiazine ring. For instance, a stereospecific [3+3] annulation reaction between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has been developed for the enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org Such stereoselective methods could be adapted to produce chiral derivatives of the target compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in 3,4 Dihydro 2h 1,4 Benzothiazine 6 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the carbon-hydrogen framework and establish connectivity between atoms within the 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde molecule.

1D NMR Techniques (¹H, ¹³C) and Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are anticipated. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.7 and 10.1 ppm. The aromatic protons on the benzene (B151609) ring will resonate in the aromatic region (approximately 6.5-8.0 ppm), with their specific shifts and splitting patterns dictated by their position relative to the electron-withdrawing aldehyde group and the electron-donating dihydrothiazine ring. The protons on the saturated dihydrothiazine ring, specifically the methylene (B1212753) groups at the C2 and C3 positions (-S-CH₂-CH₂-N-), would produce signals in the upfield region, likely between 3.0 and 4.5 ppm. The N-H proton of the thiazine (B8601807) ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon of the aldehyde group (C=O) is highly characteristic and will appear significantly downfield, typically in the range of 190-195 ppm. The aromatic carbons will resonate between 110 and 150 ppm. The saturated carbons of the methylene groups in the dihydrothiazine ring (-CH₂-S- and -CH₂-N-) are expected to have signals in the upfield region, generally between 25 and 50 ppm.

The following table outlines the expected chemical shifts based on analyses of structurally similar compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.7 - 10.1 (singlet) | 190 - 195 |

| Aromatic (Ar-H) | 6.5 - 8.0 (multiplets) | 110 - 150 |

| N-H | Variable (broad singlet) | - |

| Methylene (-N-CH₂-) | 3.0 - 3.5 (triplet) | 40 - 50 |

| Methylene (-S-CH₂-) | 3.5 - 4.5 (triplet) | 25 - 35 |

Note: The exact chemical shifts and coupling constants would require experimental measurement.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. beilstein-journals.org In this compound, COSY would show correlations between adjacent aromatic protons and, importantly, between the protons of the two methylene groups (-CH₂-CH₂-) in the dihydrothiazine ring, confirming their connectivity. core.ac.ukscholarsportal.info

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). beilstein-journals.orgscholarsportal.info This technique is invaluable for definitively assigning the ¹³C signals. For instance, the proton signal for the aldehyde proton would correlate with the aldehyde carbon signal, and the methylene proton signals would correlate with their respective methylene carbon signals. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. beilstein-journals.orgscholarsportal.info This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the aldehyde proton would show an HMBC correlation to the aromatic carbon to which the aldehyde group is attached. Protons on the aromatic ring would show correlations to the carbons of the dihydrothiazine ring, confirming the fusion of the two ring systems. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation, though for a relatively rigid structure like this, its primary role would be to confirm assignments made by other methods.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₉H₉NOS), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

LC-MS and GC-MS Applications for Purity and Mixture Analysis

Chromatography techniques coupled with mass spectrometry are essential for analyzing the purity of a sample and identifying components within a mixture.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates compounds in a liquid mixture before they are introduced into the mass spectrometer. This is a versatile technique for analyzing the purity of a this compound sample, detecting any starting materials, byproducts, or degradation products.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatography column before mass analysis. The applicability of GC-MS to this specific compound would depend on its volatility and stability at elevated temperatures. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used for identification. The fragmentation of related benzothiazine structures often involves cleavage of the thiazine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group would be prominent, typically appearing around 1680-1700 cm⁻¹. The N-H stretch of the secondary amine in the thiazine ring would be visible as a moderate peak around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C=O stretch of the aldehyde is also Raman active. The C-S bond within the thiazine ring, which can sometimes be weak in an IR spectrum, often produces a more distinct signal in the Raman spectrum, typically in the 600-800 cm⁻¹ range. Aromatic ring vibrations also give rise to strong Raman signals.

The following table summarizes the key expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aldehyde (C=O) | Stretching | 1680 - 1700 (Strong, Sharp) | Moderate to Strong |

| Amine (N-H) | Stretching | 3300 - 3400 (Moderate) | Weak |

| Aromatic C-H | Stretching | > 3000 (Moderate) | Strong |

| Aliphatic C-H | Stretching | < 3000 (Moderate) | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 (Variable) | Strong |

| Thioether (C-S) | Stretching | 600 - 800 (Weak to Moderate) | Moderate |

Note: These are typical ranges and the exact frequencies are dependent on the specific molecular structure and sample state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and the conformation of the heterocyclic thiazine ring.

Research on analogous 1,4-benzothiazine structures reveals that the six-membered thiazine ring can adopt various conformations, such as envelope, half-chair, or screw-boat forms. nih.govscienceopen.comnih.gov In the crystal structure of (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate, for instance, the thiazine ring adopts an envelope conformation. nih.gov In another related compound, methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, the heterocyclic ring is in a half-chair conformation. scienceopen.com The specific conformation is influenced by the nature and position of substituents on the benzothiazine scaffold.

The analysis provides critical data on the planarity of the fused benzene ring and the dihedral angles between different parts of the molecule. scienceopen.comnih.gov This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can significantly influence the crystal packing and physical properties of the compound. nih.govnih.gov For example, in the crystal structure of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form sheets. nih.gov

Below is a table summarizing crystallographic data for several representative 3,4-dihydro-2H-1,4-benzothiazine derivatives, illustrating the typical parameters obtained from X-ray diffraction studies.

| Compound Name | Crystal System | Space Group | Key Conformation Features |

| (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate nih.gov | Orthorhombic | Pbca | Thiazine ring adopts an envelope conformation. |

| Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate scienceopen.com | Monoclinic | P21/c | Thiazine ring adopts a half-chair conformation. |

| 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide nih.gov | Monoclinic | P21/c | Thiazine ring in a conformation between twist-boat and half-chair. |

| (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one nih.gov | Monoclinic | P21/n | Thiazine ring exhibits a screw boat conformation. |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, ensuring the isolation of the pure compound from reaction mixtures and verifying its level of purity. cuestionesdefisioterapia.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For benzothiazine derivatives, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. cuestionesdefisioterapia.comresearchgate.net

The development of a robust HPLC method for this compound would involve several key steps:

Column Selection: A C18 (octadecylsilyl) column is a typical first choice for nonpolar to moderately polar compounds like benzothiazine derivatives, providing excellent separation based on hydrophobicity. researchgate.netresearchgate.net

Mobile Phase Optimization: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time of the analyte. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities. nih.gov

Detection: A UV-Vis detector is commonly used, with the detection wavelength set to the absorbance maximum (λmax) of the benzothiazine chromophore to ensure high sensitivity.

The developed method must be validated to demonstrate its accuracy, precision, linearity, and sensitivity, ensuring reliable purity assessment of the final compound and related intermediates.

The table below outlines typical conditions used in the HPLC analysis of related benzothiazine and thiazole-containing compounds.

| Analyte | Column | Mobile Phase | Flow Rate | Detection |

| Meloxicam (a 1,2-benzothiazine derivative) researchgate.net | C18 | Acetonitrile and Methanol (70:30) | 0.6 mL/min | UV |

| Hydrochlorothiazide (a benzothiadiazine derivative) researchgate.net | C18 | Acetonitrile-phosphate buffer (pH 2.8) (40/60) | 0.8 mL/min | 227 nm |

| Telmisartan and Hydrochlorothiazide nih.gov | C18 | Gradient of acidic buffer and organic solvent | Not specified | UV |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions. mdpi.com In the synthesis of this compound, TLC is employed to track the conversion of starting materials into the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can qualitatively assess the reaction's progress. The disappearance of reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. thieme.de

Visualization of the separated spots is typically achieved under UV light, as the aromatic benzothiazine ring system is UV-active. Staining agents can also be used if the compounds are not UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in identifying the components of the reaction mixture.

Computational and Theoretical Investigations of 3,4 Dihydro 2h 1,4 Benzothiazine 6 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p) are commonly used to predict geometric parameters. bhu.ac.inmdpi.com For 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde, these calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| C-S (thiazine ring) | ~1.80 Å | |

| C-N (thiazine ring) | ~1.45 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | O-C-H (aldehyde) | ~120° |

| C-S-C (thiazine ring) | ~100° | |

| C-N-C (thiazine ring) | ~120° |

Note: These are representative values based on DFT studies of similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comscirp.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. scirp.org In this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential (a nucleophilic center), whereas the aldehyde proton and hydrogens on the aromatic ring would exhibit positive potential (electrophilic centers). bhu.ac.insciforum.net

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comijcaonline.org

Table 2: Predicted FMO Energies and Energy Gap

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: Values are illustrative and based on typical results for related benzothiazine structures.

Conformational Analysis and Molecular Dynamics Simulations

The dihydro-1,4-benzothiazine ring is not planar and can adopt different conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the molecule. mdpi.com By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped to locate the global energy minimum. For the six-membered thiazine (B8601807) ring, conformations such as a "half-chair" are often observed.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent). nih.gov MD simulations can reveal how the molecule's structure fluctuates under physiological conditions, which is crucial for understanding its potential biological interactions. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. DFT calculations are used to compute the vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.comasrjetsjournal.org Theoretical ¹H and ¹³C NMR spectra are calculated for the optimized molecular structure and are often in good agreement with experimental data, aiding in the complete assignment of NMR signals. rsc.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.8 - 10.0 | - |

| Aldehyde C | - | 190 - 192 |

| Aromatic H | 7.2 - 7.8 | - |

| Aromatic C | - | 120 - 150 |

| CH₂ (Thiazine Ring) | 3.0 - 4.5 | 25 - 50 |

Note: Chemical shift ranges are estimates based on calculations for analogous structures.

Elucidation of Reaction Mechanisms via Computational Pathways

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface of the reaction pathway. rsc.org By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most favorable reaction route and predict reaction kinetics. For this compound, computational studies could explore reactions involving the aldehyde group, such as condensation or reduction reactions. nih.gov These studies would identify the transition state structures and calculate the activation energy barriers, providing a detailed understanding of the reaction's feasibility and mechanism at a molecular level. rsc.org

Theoretical Studies of Electronic Properties and Reactivity Descriptors

Building upon FMO analysis, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. ijcaonline.orgasrjetsjournal.org These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of various electronic properties. scirp.org

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). asrjetsjournal.org

These descriptors are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.comscirp.org

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -E_HOMO | 6.5 |

| Electron Affinity | A | -E_LUMO | 1.8 |

| Electronegativity | χ | (I+A)/2 | 4.15 |

| Chemical Potential | μ | -(I+A)/2 | -4.15 |

| Chemical Hardness | η | (I-A)/2 | 2.35 |

| Chemical Softness | S | 1/η | 0.43 |

| Electrophilicity Index | ω | μ²/2η | 3.66 |

Note: Values are calculated from the illustrative FMO energies in Table 2.

Exploration of Research Applications of 3,4 Dihydro 2h 1,4 Benzothiazine 6 Carbaldehyde in Chemical Sciences

Utility as a Versatile Synthetic Intermediate

The chemical reactivity of 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations. This reactivity allows chemists to introduce the benzothiazine scaffold into larger, more complex structures, making it a pivotal intermediate in synthetic organic chemistry. The 1,4-benzothiazine ring system itself is a recognized pharmacophore and a privileged structure in medicinal chemistry, further enhancing the value of its derivatives. nih.govnih.gov

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The aldehyde group at the 6-position of the benzothiazine ring is an ideal electrophilic site for carbon-carbon bond-forming reactions, enabling the construction of diverse and complex heterocyclic frameworks. One of the most powerful methods for this purpose is the Knoevenagel condensation. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), followed by dehydration to yield a new α,β-unsaturated system. wikipedia.org

This strategy has been successfully applied to related benzothiazine systems to prepare benzylidene benzothiazine derivatives. scielo.br By analogy, this compound can react with various active methylene compounds to generate a range of functionalized alkenes, which can serve as precursors for further cyclization reactions to build fused heterocyclic systems. scielo.brnih.gov

Beyond the Knoevenagel condensation, the carbaldehyde functionality is amenable to other crucial transformations for elaborating heterocyclic systems. The Wittig reaction, for instance, allows for the conversion of the aldehyde into an alkene with high stereocontrol, providing access to vinyl-substituted benzothiazines that can be used in subsequent cycloaddition or cross-coupling reactions. rsc.org Furthermore, reductive amination provides a direct route to introduce amine functionalities, which are key components in many biologically active heterocyclic compounds.

| Reaction Type | Reactant Partner | Resulting Structure | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Nitrile | Creates a conjugated system; precursor for fused rings |

| Wittig Reaction | Phosphonium Ylide | Vinyl-Substituted Benzothiazine | Extends carbon chain; useful for polymer and dye synthesis |

| Reductive Amination | Primary/Secondary Amine + Reducing Agent | Aminomethyl-Substituted Benzothiazine | Introduces nitrogen-containing functional groups |

Application in Complex Molecule and Natural Product Synthesis

While specific examples of this compound in the total synthesis of natural products are not prominently documented, its potential as a key building block is clear. The 1,4-benzothiazine core is present in numerous molecules with significant biological activity. nih.gov Therefore, this compound serves as a valuable fragment for the synthesis of complex pharmaceutical agents and analogs of natural products.

The aldehyde functionality allows for its strategic incorporation into a larger molecular scaffold through well-established synthetic methodologies. Its ability to participate in aldol (B89426) reactions, multicomponent reactions, and as an electrophile in nucleophilic additions makes it a crucial component for assembling complex carbon skeletons. The synthesis of innovative heterocyclic systems often relies on the availability of functionalized building blocks like this carbaldehyde. nih.gov

Contributions to Materials Science Research

The electronic properties and structural rigidity of the benzothiazine core make it an attractive candidate for the development of novel organic materials. The 6-carbaldehyde group provides a crucial reactive site for polymerization or for attaching the heterocycle to other functional units, enabling its use in advanced polymeric systems, optoelectronics, and chemical sensors.

Building Blocks for Advanced Polymeric Systems

The development of new polymers with tailored thermal, mechanical, and electronic properties is a major focus of materials science. Heterocyclic aldehydes are known to serve as monomers in polymerization reactions. For example, thiophene-2-carbaldehyde (B41791) can be polymerized, with the aldehyde group participating in the reaction. researchgate.net Similarly, the synthesis of thermoplastic polymers from the closely related 3,4-dihydro-2H-1,3-benzoxazines demonstrates the potential of this class of heterocycles to form high-performance materials. acs.org

The aldehyde group of this compound can be utilized in polycondensation reactions with suitable co-monomers (e.g., diamines or phenols) to create novel polyazomethines or phenolic resins. The incorporation of the sulfur- and nitrogen-containing benzothiazine moiety into the polymer backbone is expected to impart unique properties, such as enhanced thermal stability, specific electronic characteristics, and the ability to coordinate with metal ions.

Components in Emerging Organic Optoelectronic Materials

Organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often rely on molecules with strong electron-donating or electron-accepting properties. rsc.org The phenothiazine (B1677639) nucleus, a fully aromatic analog of benzothiazine, is a well-established and powerful electron-donating unit used extensively in materials for dye-sensitized solar cells (DSSCs). academiaromana-is.rorsc.orgrsc.org Its electron-rich nature and non-planar "butterfly" conformation help to facilitate charge separation and prevent undesirable molecular aggregation. rsc.org

The 3,4-Dihydro-2H-1,4-benzothiazine core is also electron-rich due to the presence of nitrogen and sulfur heteroatoms, making it a promising donor component for optoelectronic materials. researchgate.net The 6-carbaldehyde group serves as a synthetic anchor to link this donor unit to a π-conjugated bridge and an electron-acceptor group, forming a "D-π-A" architecture characteristic of many high-performance organic dyes. nih.govnih.gov Theoretical studies using Density Functional Theory (DFT) on benzothiazine derivatives have been conducted to evaluate their frontier molecular orbital (HOMO-LUMO) energies and charge transfer properties, which are critical parameters for designing efficient optoelectronic materials. researchgate.netmdpi.com

| Property | Relevance to Optoelectronics | Role of Benzothiazine Core |

|---|---|---|

| Electron-Donating Nature | Facilitates hole transport; acts as donor in D-A systems | Electron-rich N and S atoms contribute to a high-lying HOMO |

| Structural Rigidity | Enhances thermal stability and morphological control in thin films | Fused ring system provides a stable scaffold |

| Functionalizability | Allows for tuning of electronic properties and solubility | The carbaldehyde group enables easy incorporation into larger systems |

Development of Luminescent and Fluorescent Probes for Analytical Chemistry

Fluorescent probes are indispensable tools in analytical chemistry for the sensitive and selective detection of various analytes, including metal ions and small molecules. Heterocyclic compounds are frequently used as the core fluorophore in these sensors. The closely related benzothiazole (B30560) scaffold has been extensively used to design chemosensors for detecting biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. nih.govresearchgate.net

This compound is an excellent starting material for such probes. The benzothiazine moiety can act as the signaling unit (fluorophore), while the aldehyde group can be transformed into a specific binding site (receptor) for a target analyte. For example, the aldehyde can be condensed with a hydrazine (B178648) derivative to form a hydrazone, which can act as a receptor for anions or metal ions. The binding of an analyte to the receptor typically perturbs the electronic structure of the molecule, leading to a change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a color change. mdpi.com This change allows for the qualitative and quantitative detection of the target species.

Development of Ligands in Catalysis Research

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. The structural attributes of this compound make it an intriguing candidate for the development of novel ligands, particularly in the realm of asymmetric catalysis and the construction of sophisticated porous materials like Metal-Organic Frameworks (MOFs).

Design of Chiral Ligands for Asymmetric Transformations

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The efficacy of this process heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. Aromatic aldehydes are versatile precursors for the synthesis of a wide array of chiral ligands, most notably through the formation of Schiff bases. nih.govchemijournal.com

The aldehyde functionality of this compound can readily undergo condensation reactions with chiral amines or amino alcohols to yield chiral Schiff base ligands. nih.goviosrjournals.org These ligands, often possessing N,O- or N,N-donor atoms, can coordinate with various transition metals to form catalysts for a range of asymmetric transformations. For instance, chiral Schiff base ligands derived from aromatic aldehydes have been successfully employed in asymmetric Henry reactions, demonstrating their potential to induce enantioselectivity.

The general synthetic approach to such chiral ligands is outlined below:

| Reactant 1 | Reactant 2 (Chiral) | Resulting Ligand Type | Potential Catalytic Application |

| This compound | Chiral diamine | Chiral Schiff Base (N,N-donor) | Asymmetric hydrogenation, cyclopropanation |

| This compound | Chiral amino alcohol | Chiral Schiff Base (N,O-donor) | Asymmetric Henry reaction, aldol reactions |

| This compound | Chiral phosphinoamine | Chiral P,N-ligand | Asymmetric allylic alkylation, hydrosilylation |

The benzothiazine moiety itself can influence the steric and electronic properties of the resulting ligand, potentially fine-tuning the catalytic activity and enantioselectivity. The design of such ligands remains a largely empirical science, with subtle changes in the ligand structure often leading to significant variations in catalytic performance. nih.govresearchgate.net

Role in Metal-Organic Framework (MOF) Construction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, including their pore size, shape, and chemical functionality, can be tailored by judicious selection of the organic linkers. researchgate.net Aldehyde-functionalized organic molecules are valuable linkers in MOF synthesis, as the aldehyde group can either be retained as a functional group within the pores or can participate in post-synthetic modifications. alfa-chemistry.com

This compound, or more likely its dicarboxylic acid derivative, could serve as a functionalized linker for the construction of novel MOFs. The presence of the aldehyde group within the pores of the MOF could impart specific functionalities, such as selective sensing capabilities for certain analytes. For example, aldehyde-functionalized MOFs have been shown to act as selective sensors for homocysteine. rsc.org

Investigations in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional superstructures. The unique combination of a heterocyclic scaffold and a reactive functional group in this compound makes it a compelling building block for supramolecular chemistry research.

Studies on Host-Guest Interactions and Molecular Recognition

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org The benzothiazine framework, being an aromatic heterocycle, has the potential to engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, which are fundamental to molecular recognition. nih.govnih.gov

The principles of molecular recognition are fundamental to many biological processes and have applications in areas such as sensing, drug delivery, and catalysis. mdpi.comencyclopedia.pub The study of how molecules like this compound interact with other molecules on a supramolecular level could lead to the development of new sensors or responsive materials.

Exploration of Self-Assembly Processes and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The self-assembly of molecules into ordered crystalline structures is a key aspect of this field. Aromatic molecules, particularly those with functional groups capable of forming strong intermolecular interactions, are excellent candidates for crystal engineering studies. rsc.org

The aldehyde group in this compound can participate in various intermolecular interactions, such as hydrogen bonding (if derivatized) and dipole-dipole interactions, which can direct the self-assembly of the molecule into specific crystalline architectures. Furthermore, the benzothiazine ring system can engage in π-π stacking interactions, further influencing the crystal packing. nih.gov

The study of the crystal structure of this compound and its derivatives would provide valuable insights into the interplay of different intermolecular forces and how they govern the formation of the solid-state architecture. This knowledge can be harnessed to design new materials with specific optical, electronic, or mechanical properties.

Future Research Directions and Concluding Remarks on 3,4 Dihydro 2h 1,4 Benzothiazine 6 Carbaldehyde

Emerging Synthetic Methodologies and Process Intensification

The synthesis of 1,4-benzothiazine derivatives has traditionally relied on methods such as the condensation of 2-aminothiophenols with α-haloketones or 1,3-dicarbonyl compounds. nih.govnih.govnih.gov While effective, these methods often require harsh conditions or long reaction times. Future research should focus on adopting greener and more efficient synthetic protocols.

Key Areas for Development:

Microwave and Ultrasound-Assisted Synthesis: The application of non-conventional energy sources like microwave irradiation and ultrasonication can dramatically reduce reaction times and improve yields. rsc.orgnih.gov For instance, microwave-assisted synthesis of 4H-benzo-1,4-thiazines using basic alumina (B75360) as a catalyst has been shown to proceed in minutes with high yields. nih.gov

Catalysis Innovation: There is a significant opportunity to explore novel catalytic systems. This includes the use of nanocatalysts, metal-free catalysts, and biocatalysts like enzymes to promote cyclization and functionalization steps under milder, more environmentally friendly conditions. nih.govresearchgate.netrsc.org Graphene oxide has been identified as an efficient and recyclable carbocatalyst for constructing the 1,4-benzothiazine scaffold. researchgate.net

Process Intensification (PI): Shifting from traditional batch processing to continuous flow chemistry offers substantial benefits in terms of safety, reproducibility, and scalability. mdpi.comcetjournal.it PI techniques, such as using microreactors or static mixers, allow for precise control over reaction parameters (temperature, pressure, stoichiometry), which is crucial for managing potentially exothermic reactions and improving product quality. mdpi.com The development of a continuous flow process for the synthesis and subsequent derivatization of 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde would be a significant advancement.

| Parameter | Traditional Methods | Emerging Methodologies |

| Energy Source | Conventional heating (reflux) | Microwaves, Ultrasonication |

| Catalysts | Mineral acids/bases | Nanocatalysts, Biocatalysts, Metal-free catalysts |

| Solvents | Often high-boiling organic solvents | Greener solvents (e.g., water, PEG) or solvent-free conditions nih.gov |

| Reaction Time | Hours to days | Minutes to hours nih.govnih.gov |

| Process Scale | Batch | Continuous Flow, Microreactors |

Unexplored Reactivity Pathways and Derivatization Opportunities

The true potential of this compound lies in its dual reactivity: the benzothiazine core and the aldehyde functional group. The aldehyde is a versatile chemical handle for a vast array of transformations, allowing for the construction of complex molecular architectures.

Potential Derivatization Pathways:

Reactions at the Aldehyde Group:

Reductive Amination: To generate a diverse library of secondary and tertiary amines.

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds, extending conjugation and creating precursors for polymers or complex natural product analogs.

Condensation Reactions: With active methylene (B1212753) compounds (e.g., malonates, nitriles) or amines/hydrazines to form Schiff bases, hydrazones, and other heterocyclic systems.

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or alcohol, providing alternative functional groups for further modification, such as ester or ether formation.

Reactions at the Benzothiazine Core:

N-Functionalization: The secondary amine within the dihydro-benzothiazine ring can be alkylated, acylated, or arylated to modulate the electronic and steric properties of the molecule.

Aromatic Electrophilic Substitution: The benzene (B151609) ring can be further functionalized via nitration, halogenation, or Friedel-Crafts reactions, directed by the existing substituents.

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Reductive Amination | R-NH₂, NaBH₃CN | N-Substituted aminomethyl-benzothiazines |

| Wittig Reaction | Ph₃P=CHR | Styryl-benzothiazines |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine | Dicyanovinyl-benzothiazines |

| Schiff Base Formation | R-NH₂ | Imino-benzothiazines |

| Oxidation | KMnO₄ or Ag₂O | 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid |

| N-Alkylation | R-X, Base | 4-Alkyl-3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde |

Advanced Computational Modeling for Deeper Insights

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding synthetic efforts and accelerating discovery. mdpi.comresearchgate.net Applying these methods to this compound and its derivatives can offer profound insights.

Density Functional Theory (DFT): DFT calculations can be used to optimize the ground state geometry and predict electronic properties. rsc.orgresearchgate.net This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are crucial for understanding charge transfer properties and predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

Time-Dependent DFT (TD-DFT): This method can predict the electronic absorption spectra (UV-Vis) of the molecule and its derivatives, which is essential for designing compounds with specific chromophoric or optical properties. mdpi.comresearchgate.net

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of benzothiazine derivatives within the active site of biological targets, such as enzymes or receptors. nih.govrjsocmed.com This allows for the rational design of more potent and selective therapeutic agents.

| Computational Method | Application for Benzothiazine Research | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. rsc.orgresearchgate.net | Reactivity parameters (HOMO/LUMO energies), charge distribution, bond parameters. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. mdpi.com | Understanding of chromophoric properties, design of dyes and sensors. |

| Molecular Docking | Simulation of ligand-protein interactions. rjsocmed.com | Binding affinity, identification of key interactions, rational drug design. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Detailed understanding of non-covalent interactions crucial for material science and drug design. |

Integration into Novel Material Architectures

The unique electronic and chromophoric properties of the 1,4-benzothiazine scaffold make it an attractive building block for advanced functional materials. nih.gov The aldehyde functionality of this compound serves as a key anchor point for polymerization or immobilization onto surfaces.

Polymer and Macromolecular Chemistry: The carbaldehyde group can be used to synthesize novel polymers through polycondensation or as a reactive site for post-polymerization modification. This could lead to the development of electroactive polymers, materials with non-linear optical properties, or smart polymers that respond to stimuli.

Sensor Development: The 1,4-benzothiazine chromophore has been exploited in pH sensing and the detection of metal ions. nih.govmdpi.com The aldehyde group can be used to covalently link the benzothiazine unit to sensor substrates (e.g., nanoparticles, electrodes) or to create specific recognition sites for analytes.

Organic Electronics: Benzothiazine-containing molecules could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells, leveraging the electron-rich nature of the heterocyclic system.

Outlook on the Broader Impact of Benzothiazine Chemistry Research

The study of this compound is a gateway to broader advancements in heterocyclic chemistry. Research into this specific molecule can serve as a model for exploring other functionalized benzothiazines and related N,S-containing heterocycles. researchgate.net

The fusion of a privileged biological scaffold like 1,4-benzothiazine with a versatile synthetic handle like a carbaldehyde creates a powerful platform. nih.govrsc.org Future work in this area is expected to yield not only novel compounds with tailored biological activities but also new functional materials with applications ranging from diagnostics to electronics. nih.gov By embracing green chemistry principles, advanced computational tools, and materials science approaches, the research community can ensure that the exploration of benzothiazine chemistry is both scientifically innovative and sustainable, paving the way for significant discoveries in medicine and technology.

Q & A

Q. What are common synthetic routes for 3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde, and how are intermediates purified?

- Methodological Answer : A copper-catalyzed domino reaction involving ring-opening and cyclization is a key approach for synthesizing benzothiazine derivatives. For example, thiourea derivatives or trifluoromethyl-substituted precursors can undergo cyclization under reflux conditions (e.g., acetonitrile, 80°C) to form the benzothiazine core . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Impurities such as unreacted aldehydes or byproducts (e.g., dimeric structures) must be monitored via TLC or HPLC .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the benzothiazine ring protons (δ 3.0–4.5 ppm for CH₂ groups) and aldehyde proton (δ ~9.8 ppm). Mass spectrometry (ESI-TOF) can verify the molecular ion peak (e.g., [M+H]+ at m/z 196.2). Compare spectral data with structurally analogous compounds like 3,4-dihydro-2H-1,4-benzoxazines, where carbonyl and heterocyclic signals are well-documented . IR spectroscopy (C=O stretch at ~1680 cm⁻¹) further supports the aldehyde moiety .

Q. What analytical techniques are recommended to assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify purity (>95% required for pharmacological studies).

- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.

- Melting Point : Compare with literature values for analogous benzothiazines (e.g., 145–148°C for 6-trifluoromethyl derivatives) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR signals) be resolved during characterization?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol equilibria in the aldehyde group) or rotamers in the benzothiazine ring. Use 2D NMR (COSY, HSQC) to assign overlapping signals and variable-temperature NMR to identify dynamic processes. For example, broadening of aldehyde protons at elevated temperatures may indicate tautomeric exchange . Cross-validate with DFT computational models (e.g., Gaussian 16) to predict stable conformers and compare theoretical/experimental spectra .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuOTf) to enhance domino reaction efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve cyclization kinetics but require careful moisture control.

- Design of Experiments (DoE) : Use factorial design to optimize temperature (70–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). For example, a 10 mol% CuI catalyst at 90°C for 18 hrs increased yields from 45% to 72% in related benzothiazines .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -CF₃ at position 6) or electron-donating groups (-OCH₃ at position 7) to probe electronic effects .

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination). Include positive controls (e.g., staurosporine for kinases) .

- Statistical Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, logP) with bioactivity .

Contradictions and Mitigation

- Synthesis Byproducts : identifies dimeric or oxidized byproducts in similar aldehydes. Use HPLC-MS to detect m/z 392.3 ([M+H]+ for dimers) and adjust reaction stoichiometry .

- Supplier Variability : Commercial samples (e.g., Sigma-Aldrich) may lack analytical data. Always re-characterize via NMR and elemental analysis before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.